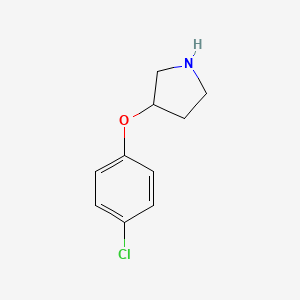

3-(4-Chlorophenoxy)pyrrolidine

Descripción

BenchChem offers high-quality 3-(4-Chlorophenoxy)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenoxy)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-chlorophenoxy)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDFBKVKKRBGIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28491-02-3 | |

| Record name | 3-(4-Chlorophenoxy)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28491-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-chlorophenoxy)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

synthesis and characterization of 3-(4-Chlorophenoxy)pyrrolidine

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Chlorophenoxy)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

The 3-aryloxypyrrolidine scaffold is a privileged motif in drug discovery, appearing in a multitude of biologically active compounds. The specific substituent, a 4-chlorophenoxy group, imparts distinct electronic and lipophilic properties that can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. 3-(4-Chlorophenoxy)pyrrolidine serves as a critical intermediate for synthesizing compounds targeting a range of receptors and enzymes, making its efficient and reliable synthesis a paramount concern for medicinal chemists. The pyrrolidine ring itself is a common feature in many natural products and pharmaceuticals, valued for its conformational rigidity and ability to engage in specific binding interactions.[1][2]

Strategic Approaches to Synthesis

The formation of the ether linkage is the cornerstone of synthesizing 3-(4-Chlorophenoxy)pyrrolidine. Several robust methods are available, each with its own set of advantages and mechanistic nuances. The choice of synthetic route often depends on factors such as starting material availability, scalability, and desired stereochemical outcome.

Williamson Ether Synthesis: A Classic and Reliable Route

The Williamson ether synthesis is a venerable and widely employed method for forming ethers.[3] This S(_N)2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide or a similar electrophile with a good leaving group.[3][4][5] In the context of our target molecule, this translates to the reaction between a deprotonated pyrrolidinol and an activated aryl electrophile.

Mechanism and Rationale: The reaction is typically initiated by deprotonating a protected 3-hydroxypyrrolidine, such as N-Boc-3-hydroxypyrrolidine, with a strong base like sodium hydride (NaH) to form the corresponding alkoxide. This potent nucleophile then displaces a leaving group on the aromatic ring. While direct displacement on an unactivated aryl chloride is difficult, the use of a more reactive aryl halide or a related Ullmann condensation can be effective.[6] The use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is advantageous as they solvate the cation of the base, leaving the alkoxide more nucleophilic, thereby increasing the reaction rate.[6]

The following diagram illustrates the general workflow for a Williamson ether synthesis approach.

Caption: General workflow for Williamson ether synthesis.

Mitsunobu Reaction: Inversion of Stereochemistry

The Mitsunobu reaction offers a powerful alternative for constructing the ether linkage, particularly when control of stereochemistry is crucial.[7][8][9] This reaction facilitates the condensation of an alcohol and a nucleophile (in this case, 4-chlorophenol) using a combination of a phosphine, typically triphenylphosphine (PPh(_3)), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9]

Mechanism and Rationale: The reaction proceeds through the activation of the alcohol by the phosphine and azodicarboxylate to form a good leaving group.[7] The phenoxide, generated in situ from the acidic 4-chlorophenol, then acts as the nucleophile, displacing the activated hydroxyl group. A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of configuration at the alcohol's stereocenter, making it highly valuable for stereospecific synthesis.[7][8] The order of reagent addition is critical for the success of the Mitsunobu reaction.[9][10]

The following diagram outlines the key steps of the Mitsunobu reaction.

Caption: Key stages of the Mitsunobu reaction.

Detailed Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, two-step protocol for the synthesis of 3-(4-Chlorophenoxy)pyrrolidine, commencing with the synthesis of the N-Boc protected intermediate via a modified Williamson ether synthesis, followed by the deprotection of the amine.

Synthesis of tert-butyl 3-(4-chlorophenoxy)pyrrolidine-1-carboxylate

Materials and Equipment:

-

N-Boc-3-hydroxypyrrolidine

-

4-Chlorophenol

-

Sodium Hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO(_4))

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or Argon inert atmosphere setup

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere, add a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq.) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

Add a solution of 4-chlorophenol (1.1 eq.) in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl 3-(4-chlorophenoxy)pyrrolidine-1-carboxylate as a solid.

Deprotection to Yield 3-(4-Chlorophenoxy)pyrrolidine

The tert-butyloxycarbonyl (Boc) protecting group is readily removed under acidic conditions.[11] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent for this transformation.

Materials and Equipment:

-

tert-butyl 3-(4-chlorophenoxy)pyrrolidine-1-carboxylate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO(_3)) solution

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve the N-Boc protected intermediate (1.0 eq.) in dichloromethane.

-

Add trifluoroacetic acid (5-10 eq.) dropwise to the solution at 0 °C.

-

Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-(4-Chlorophenoxy)pyrrolidine. The product can be further purified by distillation or crystallization if necessary.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized 3-(4-Chlorophenoxy)pyrrolidine. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the 4-chlorophenoxy group will appear as two doublets in the range of δ 6.8-7.3 ppm. The pyrrolidine ring protons will show complex multiplets in the aliphatic region (δ 2.0-4.0 ppm). The methine proton on the carbon bearing the oxygen will be shifted downfield (δ ~4.5-5.0 ppm). The N-H proton will appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons will be observed in the δ 115-160 ppm region. The carbon atom attached to the chlorine will be in the δ 125-130 ppm range. The pyrrolidine carbons will appear in the aliphatic region (δ ~30-70 ppm), with the carbon attached to the oxygen being the most downfield. |

| Mass Spec. | The molecular ion peak ([M+H] |

| IR Spec. | Characteristic peaks for the C-O-C ether linkage (~1240 cm |

Analytical Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the final compound. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% TFA or formic acid) is typically used. The purity is determined by the area percentage of the main peak.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to assess purity and confirm the molecular weight of the compound.

Safety and Handling Precautions

-

Sodium Hydride: A highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere in a fume hood.

-

Trifluoroacetic Acid: A corrosive and toxic acid. Causes severe burns upon contact. Use appropriate personal protective equipment (gloves, goggles, lab coat) and work in a well-ventilated fume hood.

-

4-Chlorophenol: Toxic and corrosive. Harmful if swallowed, inhaled, or absorbed through the skin.

-

Solvents: DMF, DCM, and ethyl acetate are flammable and have associated health risks. Handle with care in a well-ventilated area.

Always consult the Material Safety Data Sheets (MSDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of 3-(4-Chlorophenoxy)pyrrolidine is a well-established process that can be achieved through multiple reliable synthetic routes. The choice between methods like the Williamson ether synthesis and the Mitsunobu reaction will depend on the specific requirements of the synthesis, such as stereochemical control and scalability. Thorough characterization using a suite of spectroscopic and analytical techniques is imperative to ensure the quality and purity of this valuable synthetic intermediate. By following the detailed protocols and safety guidelines outlined in this guide, researchers can confidently and efficiently produce 3-(4-Chlorophenoxy)pyrrolidine for their drug discovery and development endeavors.

References

- Vertex AI Search. Williamson Ether Synthesis.

-

Organic Chemistry. Mitsunobu Reaction. (2019). Available from: [Link].

-

Wikipedia. Williamson ether synthesis. Available from: [Link].

-

Organic Synthesis. Mitsunobu reaction. Available from: [Link].

-

PubChemLite. 3-(4-chlorophenoxy)pyrrolidine (C10H12ClNO). Available from: [Link].

-

Wikipedia. Mitsunobu reaction. Available from: [Link].

-

PrepChem.com. Synthesis of 3-[(4-Methoxyphenyl)sulfonyl]pyrrolidine hydrochloride. Available from: [Link].

-

Chemistry Steps. The Williamson Ether Synthesis. Available from: [Link].

-

National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available from: [Link].

-

The Royal Society of Chemistry. Supporting information. Available from: [Link].

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link].

- Google Patents. Deprotection of N-BOC compounds. (2009).

-

National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Available from: [Link].

-

National Institutes of Health. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Available from: [Link].

- Google Patents. WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.

-

PharmTech. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link].

-

ChemSynthesis. 1-benzyl-3-(3-chlorophenoxy)pyrrolidine. (2025). Available from: [Link].

-

PubChem. 3-(4-Chlorophenoxy)pyrrolidine hydrochloride. Available from: [Link].

-

Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link].

-

Moravek. Understanding Compound Purification Practices. Available from: [Link].

-

ElectronicsAndBooks. Synthesis and Reactions of 3-Pyrrolidinones. Available from: [Link].

-

National Institutes of Health. Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. Available from: [Link].

- Google Patents. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

-

Chemistry Stack Exchange. Elucidating an unknown compound using 1H- and 13C-NMR spectral data. (2021). Available from: [Link].

-

National Institutes of Health. Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Available from: [Link].

-

Organic Syntheses. Procedure. Available from: [Link].

-

Spectrabase. Pyrrolidine, 1-[2-(4-chlorophenoxy)ethyl]- - Optional[13C NMR] - Chemical Shifts. Available from: [Link].

-

ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. Available from: [Link].

- Google Patents. US2952688A - Synthesis of pyrrolidine.

- Google Patents. Purification of crude pyrroles.

-

ResearchGate. -1 H and 13 C NMR data for α-pyrrolidinopentiophenone HCl. Available from: [Link].

-

ChemistryViews. Stereoselective Path to Densely Substituted Pyrrolidines. (2023). Available from: [Link].

- Google Patents. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link].

-

Slideshare. N boc-3-pyrrolidinone | PDF. Available from: [Link].

-

National Institutes of Health. Pyrrolidine. Available from: [Link].

Sources

- 1. Pyrrolidine synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. PubChemLite - 3-(4-chlorophenoxy)pyrrolidine (C10H12ClNO) [pubchemlite.lcsb.uni.lu]

physicochemical properties of 3-(4-Chlorophenoxy)pyrrolidine

An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-Chlorophenoxy)pyrrolidine

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its non-planar, saturated structure provides three-dimensional diversity crucial for specific molecular interactions. This guide offers a comprehensive technical overview of 3-(4-chlorophenoxy)pyrrolidine, a representative of the 3-substituted pyrrolidine class. We delve into its core physicochemical properties, providing not only established data but also the detailed experimental methodologies required for their validation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation, purity assessment, and thermal analysis of this compound, thereby grounding its potential applications in solid analytical science.

Molecular Identity and Structural Framework

3-(4-Chlorophenoxy)pyrrolidine is a heterocyclic compound featuring a central pyrrolidine ring substituted at the 3-position with a 4-chlorophenoxy group via an ether linkage. This specific arrangement of functional groups—a secondary amine within the pyrrolidine ring, a halogenated aromatic system, and an ether bond—dictates its chemical behavior, solubility, and potential for biological activity. The pyrrolidine moiety is a key feature in many drugs, including those targeting the central nervous system. The presence of the 4-chlorophenyl group has been noted in other molecular frameworks to enhance antimicrobial potency.[3]

Key Identifiers and Properties:

| Property | Value | Source |

| IUPAC Name | 3-(4-chlorophenoxy)pyrrolidine | |

| Molecular Formula | C₁₀H₁₂ClNO | [4][5] |

| Molecular Weight | 197.66 g/mol | [4] |

| Monoisotopic Mass | 197.06075 Da | [5] |

| Predicted XlogP | 2.3 | [5] |

| CAS Number (HCl Salt) | 1260843-12-6 | [6] |

| Molecular Weight (HCl Salt) | 234.12 g/mol | [6] |

Note: Data for the free base is presented unless otherwise specified. The hydrochloride salt is frequently used to improve solubility and stability.

Methodologies for Physicochemical Characterization

A thorough understanding of a compound's properties is predicated on robust analytical characterization. The following sections detail the standard, field-proven methodologies for the comprehensive analysis of 3-(4-chlorophenoxy)pyrrolidine.

Structural Elucidation and Verification

Confirming the chemical structure is the foundational step in characterization. This is achieved by integrating data from multiple spectroscopic techniques.

NMR spectroscopy is the most powerful tool for determining the precise atomic-level structure of a molecule in solution.[7] It provides information on the connectivity of atoms and their spatial relationships. For 3-(4-chlorophenoxy)pyrrolidine, ¹H and ¹³C NMR would confirm the presence and connectivity of the pyrrolidine and chlorophenoxy rings.

Expert Insight: The choice of a deuterated solvent is critical. Solvents like Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are used because they lack ¹H protons that would otherwise create large, overwhelming solvent peaks in the ¹H NMR spectrum, allowing the signals from the analyte (at millimolar concentrations) to be clearly observed.[8]

Step-by-Step Protocol for NMR Sample Preparation:

-

Mass Determination: Accurately weigh 5-10 mg of 3-(4-chlorophenoxy)pyrrolidine into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial using a syringe or pipette.[8] The volume should be sufficient to create a solution height of about 50 mm in a standard 5 mm NMR tube.[8]

-

Dissolution: Cap the vial and gently agitate until the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette into the NMR tube.

-

Transfer: Carefully transfer the clear solution into a clean, high-quality NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly on the cap.[8]

-

Analysis: The sample is now ready for insertion into the NMR spectrometer for data acquisition.[9][10]

Mass spectrometry is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. This technique provides definitive confirmation of the molecular formula. When coupled with a chromatographic method like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for identifying and quantifying compounds in a mixture.

Workflow for Structural Elucidation

Caption: Workflow for structural elucidation of the target compound.

Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable technique for separating, identifying, and quantifying each component in a mixture.[11] For a molecule like 3-(4-chlorophenoxy)pyrrolidine with moderate polarity (Predicted XlogP = 2.3[5]), reversed-phase HPLC is the method of choice.[12]

Expert Insight: The principle of reversed-phase HPLC relies on a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase.[13] Polar molecules in the sample will have a low affinity for the stationary phase and elute quickly, while nonpolar molecules will be retained longer. By gradually increasing the organic solvent (e.g., acetonitrile) content in the mobile phase (a "gradient elution"), compounds are eluted based on their hydrophobicity, allowing for high-resolution separation.[13]

Step-by-Step Protocol for RP-HPLC Analysis:

-

Mobile Phase Preparation: Prepare two solvents: Solvent A (e.g., 0.1% Trifluoroacetic acid in Water) and Solvent B (e.g., 0.1% Trifluoroacetic acid in Acetonitrile). Degas both solvents thoroughly.

-

Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Dilute this stock to a working concentration of ~50 µg/mL.

-

System Setup:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to an appropriate wavelength (e.g., 220 nm or 254 nm).

-

Injection Volume: 10 µL.

-

-

Gradient Elution: Program a linear gradient, for example, from 10% Solvent B to 90% Solvent B over 20 minutes.

-

Data Acquisition: Inject the sample and record the chromatogram. The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks.

Workflow for HPLC Purity Assessment

Caption: Standard workflow for purity analysis via RP-HPLC.

Thermal Analysis

Thermal analysis techniques measure changes in the physical properties of a substance as a function of temperature.

DSC measures the heat flow into or out of a sample relative to a reference as they are subjected to a controlled temperature program.[14] It is the primary method for determining a compound's melting point (Tₘ) and identifying other thermal events like glass transitions (T₉) or crystallization.[15][16]

Expert Insight: The use of an inert reference pan (an empty, sealed pan) is crucial for establishing a stable baseline.[17] The instrument measures the differential heat flow required to maintain both the sample and reference pans at the same temperature. An endothermic event, like melting, requires more heat to flow to the sample, resulting in a characteristic peak on the thermogram. The heating rate (e.g., 10 °C/min) is a critical parameter that can affect the appearance and temperature of thermal events.[17]

Step-by-Step Protocol for DSC Analysis:

-

Calibration: Ensure the DSC instrument is calibrated using a known standard, such as indium.[15]

-

Sample Preparation: Accurately weigh 2-10 mg of the finely ground solid sample into an aluminum DSC pan.[15]

-

Sealing: Place the lid on the pan and securely crimp it using a sample press to create a hermetic seal. This prevents sample loss due to volatilization.

-

Reference Pan: Prepare an identical empty, sealed pan to be used as the reference.[17]

-

Loading: Place the sample and reference pans into their respective positions in the DSC cell.

-

Experimental Program:

-

Purge Gas: Start an inert purge gas (e.g., Nitrogen) at a constant flow rate to prevent oxidative degradation.[16]

-

Temperature Program: Set the instrument to equilibrate at a starting temperature (e.g., 25 °C), then ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected melting point.[18]

-

-

Data Analysis: Analyze the resulting thermogram to identify the onset and peak temperatures of any endothermic or exothermic events.[15] The melting point is typically taken as the onset of the melting endotherm.

TGA measures the change in mass of a sample as a function of temperature or time. It is used to assess thermal stability and determine the temperature at which the compound begins to decompose.[19] For a series of novel polyimides containing a pyrrolidine group, TGA showed decomposition temperatures ranging from 552 to 580 °C, indicating high thermal stability.[20][21]

Workflow for Thermal Analysis

Caption: Integrated workflow for DSC and TGA thermal analysis.

Synthesis and Biological Context

The synthesis of 3-substituted pyrrolidines often involves strategies like the [3+2] cycloaddition of azomethine ylides with alkenes or the intramolecular cyclization of functionalized linear precursors.[1][22] The specific attachment of the 4-chlorophenoxy group can be achieved via a Williamson ether synthesis starting from a 3-hydroxypyrrolidine precursor.

The structural motifs within 3-(4-chlorophenoxy)pyrrolidine suggest potential biological relevance. Academic research into analogous compounds has focused on their role as modulators of monoamine transporters (SERT, NET, DAT), which are critical targets for treating neurological and psychiatric disorders. The pyrrolidine scaffold serves as a versatile backbone for designing novel therapeutic agents with a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[23]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust, vapors, or mist. Avoid contact with skin and eyes.[23]

-

First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move the person into fresh air.[23][24]

-

Storage: Store in a tightly closed container in a cool, dry place.

References

- Differential Scanning Calorimetry (DSC) Procedure. (n.d.). Google Cloud.

- 3-(2-Bromo-4-chlorophenoxy)pyrrolidine hydrochloride | 1220033-83-9. (n.d.). Benchchem.

- NMR Protocols and Methods. (n.d.). Springer Nature Experiments.

- Reverse-phase HPLC analysis and purification of small molecules. (2013). PubMed.

- Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. (2019). Purdue College of Engineering.

- Experiment No.5 DSC Analysis. (n.d.). Scribd.

- Expt. 8: Differential Scanning Calorimetry. (n.d.). Williams College.

- Small Molecule HPLC. (n.d.). Sigma-Aldrich.

- Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). PubMed Central.

- Reverse-phase HPLC Analysis and Purification of Small Molecules. (n.d.). ResearchGate.

- HPLC Analysis of Biomolecules Technical Guide. (n.d.). Thermo Fisher Scientific.

- High performance liquid chromatography (HPLC) Protocol. (2019). Conduct Science.

- NMR Sample Preparation. (n.d.). Western University.

- 3-(3-Chlorophenoxy)pyrrolidine | 337912-67-1. (n.d.). Benchchem.

- NMR spectroscopy of small molecules in solution. (2024). Nuclear Magnetic Resonance, Volume 50.

- 3-(3-CHLORO-4-FLUOROPHENOXY)PYRROLIDINE - Safety Data Sheet. (2025). ChemicalBook.

- SAFETY DATA SHEET. (2025). Sigma-Aldrich.

- Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules. (2021). Analytical Chemistry.

- 3-(4-Chlorophenoxy)pyrrolidine hydrochloride. (n.d.). PubChem.

- 3-(4-CHLOROPHENOXY)PYRROLIDINE. (n.d.). ChemicalBook.

- 3-(4-chlorophenoxy)pyrrolidine (C10H12ClNO). (n.d.). PubChemLite.

- NMR sample preparation guidelines. (n.d.). Npro.

- SAFETY DATA SHEET. (2025). Fisher Scientific.

- (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes. (2013). Google Patents.

- 1-benzyl-3-(3-chlorophenoxy)pyrrolidine. (2025). ChemSynthesis.

- Safety Data Sheet. (2024). Angene Chemical.

- 3-(4-Chloro-phenyl)-pyrrolidine. (n.d.). ChemScene.

- Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry.

- Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). National Institutes of Health.

- Synthesis of unique pyrrolidines for drug discovery. (n.d.). Enamine.

- 3-(4-Bromo-2-chlorophenoxy)pyrrolidine hydrochloride. (n.d.). Alchem Pharmtech.

- (R)-3-(4-fluorophenoxy)pyrrolidine. (n.d.). ChemScene.

- Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. (2025). ResearchGate.

- Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal.

- Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. (n.d.). MDPI.

- Synthesis and Characterization of Organosoluble, Thermal Stable and Hydrophobic Polyimides Derived from 4-(4-(1-Pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine. (2017). ResearchGate.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). IRIS UniPA.

- Determination of chlorophenols by solid-phase microextraction and liquid chromatography with electrochemical detection. (n.d.). PubMed.

- Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. (2024). MDPI.

- Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (n.d.). Beilstein Journals.

- tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. (n.d.). Organic Syntheses Procedure.

- X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen. (2020). MDPI.

Sources

- 1. enamine.net [enamine.net]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. 3-(4-CHLOROPHENOXY)PYRROLIDINE CAS#: [m.chemicalbook.com]

- 5. PubChemLite - 3-(4-chlorophenoxy)pyrrolidine (C10H12ClNO) [pubchemlite.lcsb.uni.lu]

- 6. 3-(4-Chlorophenoxy)pyrrolidine hydrochloride | C10H13Cl2NO | CID 53439720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. publish.uwo.ca [publish.uwo.ca]

- 9. books.rsc.org [books.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. conductscience.com [conductscience.com]

- 12. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. engineering.purdue.edu [engineering.purdue.edu]

- 16. scribd.com [scribd.com]

- 17. web.williams.edu [web.williams.edu]

- 18. Differential Scanning Calorimetry (DSC) Procedure [smartmatertech.weebly.com]

- 19. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Pyrrolidine synthesis [organic-chemistry.org]

- 23. angenechemical.com [angenechemical.com]

- 24. 3-(3-CHLORO-4-FLUOROPHENOXY)PYRROLIDINE - Safety Data Sheet [chemicalbook.com]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 3-(4-Chlorophenoxy)pyrrolidine

This guide provides an in-depth exploration of the putative mechanism of action of 3-(4-Chlorophenoxy)pyrrolidine, a compound of interest within the broader class of pyrrolidine derivatives known for their diverse pharmacological activities.[1][2] Given the structural motifs present in the molecule—a pyrrolidine ring and a chlorophenoxy group—this document outlines a scientifically rigorous, hypothesis-driven approach to elucidate its primary biological targets and downstream physiological effects. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Part 1: Foundational Hypothesis - A Monoamine Reuptake Inhibitor Profile

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system. Analogs of 3-(4-Chlorophenoxy)pyrrolidine have demonstrated potent and balanced inhibition of norepinephrine (NET) and serotonin (SERT) reuptake.[3] Furthermore, the phenyltropane backbone, which shares structural similarities, is a well-established framework for dopamine transporter (DAT) inhibitors.[4]

Based on this precedent, the primary hypothesis is that 3-(4-Chlorophenoxy)pyrrolidine functions as a monoamine reuptake inhibitor, modulating the synaptic concentrations of dopamine, norepinephrine, and/or serotonin. The 4-chlorophenoxy moiety likely contributes to the binding affinity and selectivity for the monoamine transporters.

To rigorously test this hypothesis, a multi-tiered experimental approach is essential, progressing from in vitro target engagement to in vivo physiological responses.

Part 2: In Vitro Characterization - Pinpointing the Molecular Target

The initial phase of investigation focuses on establishing direct interaction with the hypothesized molecular targets: the dopamine, norepinephrine, and serotonin transporters.

Radioligand Binding Assays: Quantifying Target Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[5] These assays measure the displacement of a known radiolabeled ligand by the test compound, allowing for the calculation of the inhibition constant (Ki), a measure of binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation of Membranes: Membranes are prepared from cells recombinantly expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporters.[6]

-

Incubation: The membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT) and varying concentrations of 3-(4-Chlorophenoxy)pyrrolidine.[7][8]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[5][6]

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the compound that inhibits 50% of radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Table 1: Hypothetical Radioligand Binding Affinity Data for 3-(4-Chlorophenoxy)pyrrolidine

| Target | Radioligand | Ki (nM) |

| hDAT | [³H]WIN 35,428 | Value |

| hNET | [³H]Nisoxetine | Value |

| hSERT | [³H]Citalopram | Value |

Caption: Synaptosomal Uptake Assay Workflow.

Monoamine Oxidase (MAO) Inhibition Assay: Ruling Out an Alternative Mechanism

To ensure the observed effects are due to transporter inhibition and not a reduction in neurotransmitter breakdown, it is crucial to assess the compound's activity at monoamine oxidase (MAO) enzymes.

[9][10]Experimental Protocol: Fluorometric MAO Inhibition Assay

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used. 2[10]. Incubation: The enzymes are incubated with a substrate that produces a fluorescent product upon oxidation (e.g., kynuramine) in the presence of varying concentrations of 3-(4-Chlorophenoxy)pyrrolidine. 3[9][11]. Fluorescence Measurement: The fluorescence of the product is measured over time.

-

Data Analysis: The rate of product formation is calculated, and the IC50 for MAO-A and MAO-B inhibition is determined.

Part 3: In Vivo Confirmation - Linking Molecular Action to Physiological Response

Positive results in vitro necessitate confirmation in a living system to establish physiological relevance. In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

[12][13][14]Experimental Protocol: In Vivo Microdialysis in the Nucleus Accumbens

-

Surgical Implantation: A microdialysis probe is surgically implanted into a brain region rich in the target transporter, such as the nucleus accumbens for the dopamine system. 2[15]. Baseline Collection: After a recovery period, the probe is perfused with artificial cerebrospinal fluid (aCSF), and baseline dialysate samples are collected to measure basal neurotransmitter levels. 3[12][13]. Compound Administration: 3-(4-Chlorophenoxy)pyrrolidine is administered systemically (e.g., via intraperitoneal injection).

-

Post-Administration Collection: Dialysate samples are collected at regular intervals following compound administration.

-

Neurotransmitter Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED). 6[12][13]. Data Analysis: Changes in extracellular neurotransmitter concentrations from baseline are calculated and plotted over time.

dot

Caption: Hypothesized Synaptic Action.

Part 4: Synthesis and Conclusion

References

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of dopamine and serotonin transporter inhibition by oxacyclic and carbacyclic analogues of methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. criver.com [criver.com]

- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 11. researchgate.net [researchgate.net]

- 12. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The in vivo microdialysis recovery of dopamine is altered independently of basal level by 6-hydroxydopamine lesions to the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]

A Methodological Framework for the Preclinical Evaluation of 3-(4-Chlorophenoxy)pyrrolidine

A Senior Application Scientist's Guide to In Vitro and In Vivo Characterization

This technical guide outlines a comprehensive, tiered strategy for the initial preclinical evaluation of 3-(4-Chlorophenoxy)pyrrolidine, a novel chemical entity with limited publicly available data. As this compound is not extensively characterized in scientific literature, this document serves as a methodological roadmap for researchers in drug discovery and development. We will proceed from foundational in vitro assessments to preliminary in vivo studies, establishing a logical framework for elucidating its potential biological activity and therapeutic relevance.

The structure of 3-(4-Chlorophenoxy)pyrrolidine, featuring a pyrrolidine ring and a 4-chlorophenoxy moiety, provides clues for initial investigation. The pyrrolidine scaffold is a common feature in many biologically active compounds, including neurotransmitter reuptake inhibitors and prolyl-hydroxylase inhibitors. The 4-chlorophenoxy group is present in various drugs, including fibrates like clofibrate, suggesting potential interactions with metabolic targets. This guide provides the experimental framework to explore these or other unanticipated biological effects.

Part 1: In Vitro Characterization: From Foundational Assays to Mechanism of Action

The initial phase of characterization focuses on defining the compound's basic properties and screening for biological activity in controlled, cell-free or cell-based systems. This tiered approach, illustrated below, ensures that resources are allocated efficiently, with foundational data informing the design of more complex, hypothesis-driven experiments.

Caption: Tiered workflow for in vitro characterization of a novel compound.

Foundational Physicochemical and Cytotoxicity Profiling

Before assessing biological activity, it is crucial to understand the compound's fundamental properties. These initial steps prevent common experimental artifacts and ensure data integrity.

-

Aqueous Solubility: Determines the compound's suitability for biological assays and informs vehicle selection. Poor solubility can lead to compound precipitation and false-negative or -positive results. A standard kinetic solubility assay using nephelometry is recommended.

-

Chemical Stability: Assesses the compound's stability in assay buffer and DMSO over time. Degradation can lead to a loss of potency or the emergence of active metabolites. This is typically evaluated using HPLC or LC-MS over a 24-48 hour period.

-

General Cytotoxicity: Establishes the concentration range at which the compound is toxic to cells, which is essential for differentiating true biological activity from non-specific toxicity.

Experimental Protocol: MTT Assay for General Cytotoxicity

-

Cell Seeding: Plate a robust cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 2X serial dilution of 3-(4-Chlorophenoxy)pyrrolidine in the appropriate cell culture medium. A typical starting concentration is 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO or staurosporine).

-

Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the compound concentration to determine the CC50 (Concentration causing 50% cytotoxicity).

Hypothesis-Driven Target Screening

Based on its structural motifs, a broad initial screen against targets associated with the phenoxy and pyrrolidine scaffolds is a logical starting point. A commercially available panel, such as a receptor binding screen covering major GPCRs, ion channels, and transporters, provides an efficient first pass.

Table 1: Hypothetical Target Screening Data Summary

| Target Class | Representative Target | Assay Type | Result (Hypothetical % Inhibition @ 10 µM) |

| Transporter | Dopamine Transporter | Radioligand Binding | 85% |

| Serotonin Transporter | Radioligand Binding | 15% | |

| GPCR | Adrenergic α2A | Radioligand Binding | 5% |

| Muscarinic M1 | Radioligand Binding | <5% | |

| Ion Channel | hERG | Electrophysiology | 20% |

Hit Validation and Mechanism of Action (MoA)

Assuming a "hit" from the primary screen (e.g., >50% inhibition at a single concentration), the next step is to validate this finding and elucidate the mechanism.

-

Dose-Response Curve: Confirm the activity by generating a full dose-response curve to determine the compound's potency (IC50 or EC50).

-

Functional Assays: If the primary assay was a binding assay, a functional assay is required to determine if the compound is an agonist, antagonist, or allosteric modulator. For a transporter hit, this would involve a neurotransmitter uptake assay.

-

Selectivity Profiling: Test the compound against related targets to assess its selectivity. For a dopamine transporter (DAT) hit, this would involve testing against the serotonin (SERT) and norepinephrine (NET) transporters.

Part 2: In Vivo Characterization: From Pharmacokinetics to Efficacy

Promising in vitro data provides the rationale for advancing a compound to in vivo studies in animal models. This phase aims to understand how the compound behaves in a whole organism, assessing its exposure, safety, and potential efficacy.

Caption: Progression of in vivo studies for a novel chemical entity.

Pharmacokinetic (PK) Profiling

A PK study measures the absorption, distribution, metabolism, and excretion (ADME) of the compound, which is critical for interpreting efficacy and toxicology data.

Experimental Protocol: Rodent Single-Dose PK Study

-

Animal Model: Use male Sprague-Dawley rats (n=3 per group).

-

Formulation: Formulate 3-(4-Chlorophenoxy)pyrrolidine in a suitable vehicle (e.g., 20% Solutol in water) for both intravenous (IV) and oral (PO) administration.

-

Dosing:

-

IV Group: Administer a single 1 mg/kg dose via the tail vein.

-

PO Group: Administer a single 10 mg/kg dose via oral gavage.

-

-

Blood Sampling: Collect sparse blood samples (approx. 100 µL) from the tail vein at pre-dose and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

-

Sample Processing: Process blood to plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters.

Table 2: Hypothetical Pharmacokinetic Parameters in Rats

| Parameter | IV (1 mg/kg) | PO (10 mg/kg) | Unit |

| Cmax (Maximum Concentration) | 250 | 450 | ng/mL |

| Tmax (Time to Cmax) | 0.08 | 1.0 | hr |

| AUC(0-inf) (Area Under the Curve) | 480 | 2400 | hr*ng/mL |

| t1/2 (Half-life) | 3.5 | 4.2 | hr |

| CL (Clearance) | 35 | - | mL/min/kg |

| Vdss (Volume of Distribution) | 10 | - | L/kg |

| F% (Oral Bioavailability) | - | 50 | % |

The hypothetical data suggests moderate clearance and good oral bioavailability, supporting its potential for oral dosing in further studies.

Target Engagement and Preliminary Efficacy

Based on the hypothetical in vitro hit at the dopamine transporter, a relevant in vivo study would be a locomotor activity test in mice, a standard behavioral assay for assessing dopaminergic system modulation.

Experimental Protocol: Mouse Locomotor Activity Assay

-

Animal Model: Use male C57BL/6 mice.

-

Acclimation: Acclimate mice to the open-field arenas for 30 minutes one day prior to the study.

-

Dosing: On the study day, administer 3-(4-Chlorophenoxy)pyrrolidine (e.g., 1, 3, 10 mg/kg) or vehicle via intraperitoneal (IP) injection. Include a positive control like cocaine (10 mg/kg).

-

Data Collection: Immediately place the mice in the open-field arenas and record their locomotor activity (e.g., total distance traveled, rearing counts) using an automated tracking system for 60-90 minutes.

-

Analysis: Analyze the data in time bins (e.g., 5-minute intervals) and as a cumulative total. Compare the compound-treated groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). An increase in locomotor activity would be consistent with a dopamine reuptake inhibition mechanism.

Conclusion and Future Directions

This guide presents a structured, scientifically rigorous framework for the initial preclinical characterization of a novel compound, 3-(4-Chlorophenoxy)pyrrolidine. By systematically progressing from in vitro profiling to in vivo evaluation, researchers can efficiently gather the necessary data to make informed go/no-go decisions. The hypothetical results presented here—indicating a potent and selective dopamine reuptake inhibitor with favorable pharmacokinetics—would warrant further investigation, including multi-dose efficacy studies in relevant disease models (e.g., models of depression or ADHD) and more comprehensive safety and toxicology assessments. This methodological approach ensures that the potential of new chemical entities is evaluated with the highest degree of scientific integrity.

References

This section provides references for the standard methodologies described in this guide, as there is no specific literature for the subject compound.

-

General Preclinical Development

- Title: Drug Discovery and Development: Technology in Transition

- Source: John Wiley & Sons

-

URL: [Link]

-

MTT Cytotoxicity Assay Protocol

- Title: Rapid colorimetric assay for cellular growth and survival: application to prolifer

- Source: Journal of Immunological Methods

-

URL: [Link]

-

Pharmacokinetics Analysis

- Title: Basics of Pharmacokinetics

- Source: Springer

-

URL: [Link]

-

Locomotor Activity as a Behavioral Assay

- Title: The Open Field Test: A Critical Review

- Source: Neuroscience & Biobehavioral Reviews

-

URL: [Link]

-

Receptor Binding Assays

- Title: Receptor-Binding Techniques

- Source: Springer Protocols

-

URL: [Link]

An In-Depth Technical Guide to the Characterization of 3-(4-Chlorophenoxy)pyrrolidine as a Dopamine Transporter Ligand

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for psychostimulants and therapeutic agents for neuropsychiatric disorders.[1][2] Identifying novel ligands with specific binding profiles at the DAT is a cornerstone of modern neuropharmacology. The 3-aryloxypyrrolidine scaffold represents a promising, yet underexplored, chemical space for DAT inhibitor development. This guide provides a comprehensive, technically-focused framework for the synthesis and pharmacological characterization of a representative molecule from this class: 3-(4-Chlorophenoxy)pyrrolidine. We will detail a robust, self-validating protocol for determining its in vitro binding affinity (Kᵢ) at the human dopamine transporter, explain the causal logic behind key experimental decisions, and provide the necessary tools for data analysis and interpretation. This document serves as both a practical laboratory guide and a strategic blueprint for researchers investigating novel DAT ligands.

Introduction: The Rationale for Investigating Novel DAT Ligands

The dopamine transporter is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling.[1] Its inhibition leads to elevated extracellular dopamine levels, an effect that underlies the action of therapeutic drugs like methylphenidate and drugs of abuse such as cocaine.[3] While the pharmacology of cocaine and its tropane-based analogues is well-documented, the search for "atypical" DAT inhibitors—compounds that bind to the transporter but lack the abuse potential of cocaine—is a significant goal in medication development.[4]

The 3-aryloxypyrrolidine scaffold is of interest due to its structural divergence from classical tropane-based inhibitors. By replacing the rigid bicyclic tropane core with a more flexible pyrrolidine ring and introducing an aryloxy linkage, we can explore new structure-activity relationships (SAR) that may lead to ligands with unique binding kinetics and functional outcomes at the DAT. 3-(4-Chlorophenoxy)pyrrolidine serves as an excellent starting point for this exploration, featuring a simple, synthetically accessible structure with a halogenated phenyl ring, a common moiety in high-affinity biogenic amine transporter ligands.[5]

Compound Synthesis: A Proposed Pathway

To conduct pharmacological testing, a reliable source of the target compound is required. We propose a straightforward and scalable synthetic route starting from commercially available N-Boc-3-hydroxypyrrolidine, leveraging a Mitsunobu reaction for the key ether linkage formation. This method offers excellent control over stereochemistry if a chiral starting material is used.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Synthetic Protocol Rationale

-

Mitsunobu Reaction: This reaction is a cornerstone of organic synthesis for forming carbon-oxygen bonds with inversion of stereochemistry at the alcohol carbon.[6] Using an N-Boc protected 3-hydroxypyrrolidine provides a stable, soluble starting material. Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD) are the classic reagents that activate the hydroxyl group for nucleophilic attack by the 4-chlorophenoxide anion. The reaction is typically high-yielding and proceeds under mild conditions.[6]

-

Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is reliably cleaved under acidic conditions. Treatment with a strong acid like hydrochloric acid (HCl) in an ethereal solvent (e.g., dioxane) or trifluoroacetic acid (TFA) in dichloromethane (DCM) efficiently removes the Boc group, yielding the final secondary amine as its corresponding salt, which is often a stable, crystalline solid suitable for storage and weighing.

This proposed synthesis is robust and relies on well-established chemical transformations, ensuring high purity and yield of the target compound for subsequent biological evaluation.[7][8]

Core Methodology: Competitive Radioligand Binding Assay for DAT Affinity

The gold standard for determining a compound's binding affinity for a specific receptor or transporter is the in vitro competitive radioligand binding assay. This experiment measures the ability of our unlabeled test compound, 3-(4-Chlorophenoxy)pyrrolidine, to displace a known high-affinity radiolabeled ligand from the dopamine transporter.

Principle of the Assay

The assay relies on the law of mass action. A fixed concentration of a radioligand (e.g., [³H]WIN 35,428), which binds to the DAT with high affinity and specificity, is incubated with a biological preparation containing the DAT (e.g., cell membranes from HEK293 cells expressing hDAT). In parallel incubations, increasing concentrations of the unlabeled test compound are added. The test compound competes with the radioligand for the same binding site. The more potent the test compound, the lower the concentration required to displace 50% of the bound radioligand. This value is known as the IC₅₀ (half-maximal inhibitory concentration).

Caption: Principle of competitive radioligand binding.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by including appropriate controls that ensure the observed signal is specific to the DAT and that the assay is performing within expected parameters.

A. Materials and Reagents

-

Biological Material: Crude membrane preparations from Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).

-

Rationale: Using a recombinant cell line provides a high and consistent density of the human transporter, minimizing interference from other neuronal proteins found in native tissue preparations.[4]

-

-

Radioligand: [³H]WIN 35,428 (specific activity ~80-85 Ci/mmol).

-

Test Compound: 3-(4-Chlorophenoxy)pyrrolidine HCl.

-

Reference Compound: Cocaine HCl.

-

Rationale: Including a well-characterized reference compound like cocaine allows for assay validation. The IC₅₀ obtained for cocaine should be within the range of historical/literature values.[2]

-

-

Non-specific Binding Control: GBR 12909 (10 µM final concentration).

-

Rationale: GBR 12909 is a very high-affinity and selective DAT inhibitor.[11] At a saturating concentration (10 µM), it will occupy virtually all specific DAT binding sites. Any remaining radioligand binding is considered non-specific (e.g., to the filter paper, lipids) and must be subtracted.

-

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Rationale: A physiological pH is crucial for maintaining protein structure and function. Standard PBS provides the necessary ionic strength for binding.[12]

-

-

Filtration Apparatus: Cell harvester (e.g., Brandel or PerkinElmer).

-

Filters: Whatman GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI).

-

Rationale: PEI treatment reduces non-specific binding of the positively charged radioligand to the negatively charged glass fibers.[5]

-

-

Scintillation Counter & Cocktail: For quantifying tritium decay.

B. Step-by-Step Experimental Workflow

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of 3-(4-Chlorophenoxy)pyrrolidine HCl in DMSO. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 pM to 100 µM).

-

Prepare a stock solution of the radioligand [³H]WIN 35,428. Dilute it in assay buffer to a working concentration of 2x the final desired concentration (e.g., 2 nM for a final concentration of 1 nM, which is near its Kd).

-

Prepare the hDAT membrane suspension in ice-cold assay buffer to a concentration that yields approximately 10-20 µg of protein per well.

-

-

Assay Plate Setup (96-well plate):

-

Total Binding (Triplicate): 50 µL assay buffer + 50 µL [³H]WIN 35,428 + 100 µL membrane suspension.

-

Non-specific Binding (NSB) (Triplicate): 50 µL GBR 12909 (10 µM final) + 50 µL [³H]WIN 35,428 + 100 µL membrane suspension.

-

Competition Curve (Triplicate for each concentration): 50 µL of each dilution of 3-(4-Chlorophenoxy)pyrrolidine + 50 µL [³H]WIN 35,428 + 100 µL membrane suspension.

-

Reference Curve (Optional but recommended): Repeat competition curve setup with Cocaine instead of the test compound.

-

-

Incubation:

-

Incubate the plate at room temperature (or 4°C) for 60-90 minutes with gentle agitation.

-

Rationale: This allows the binding reaction to reach equilibrium. The exact time and temperature should be optimized but these are standard starting conditions.

-

-

Termination and Filtration:

-

Rapidly terminate the reaction by harvesting the contents of each well onto the PEI-soaked GF/B filter mat using the cell harvester.

-

Immediately wash each filter disc 3 times with 3-4 mL of ice-cold assay buffer.

-

Rationale: Rapid filtration and washing with ice-cold buffer are critical to separate bound from free radioligand while minimizing dissociation of the radioligand-transporter complex.[5]

-

-

Quantification:

-

Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours.

-

Count the radioactivity (in disintegrations per minute, DPM) in a liquid scintillation counter.

-

Caption: Workflow for the DAT competitive binding assay.

Data Analysis and Interpretation

A. Calculating IC₅₀

-

Calculate Specific Binding: For each well, subtract the average DPM from the NSB wells.

-

Specific Binding = Total DPM - Average NSB DPM

-

-

Normalize Data: Express the specific binding at each concentration of the test compound as a percentage of the total specific binding (where no competitor is present).

-

% Specific Binding = (Specific Binding at [Compound] / Average Total Specific Binding) x 100

-

-

Non-linear Regression: Plot the % Specific Binding against the log concentration of 3-(4-Chlorophenoxy)pyrrolidine. Fit the data to a sigmoidal dose-response (variable slope) equation using software like GraphPad Prism. This will yield the IC₅₀ value.

B. Calculating the Inhibition Constant (Kᵢ)

The IC₅₀ value is dependent on the concentration of the radioligand used in the assay. To determine an absolute measure of affinity, the Kᵢ, we use the Cheng-Prusoff equation .[13][14] This conversion is critical for comparing affinities of compounds tested under different conditions.[15][16]

Kᵢ = IC₅₀ / (1 + ([L] / Kd))

Where:

-

IC₅₀: The experimentally determined half-maximal inhibitory concentration of your test compound.

-

[L]: The concentration of the radioligand ([³H]WIN 35,428) used in the assay.

-

Kd: The dissociation constant of the radioligand for the DAT (must be determined in a separate saturation binding experiment or taken from reliable literature for the specific batch and conditions).

Rationale: The Cheng-Prusoff equation corrects the apparent affinity (IC₅₀) for the competitive interaction with the specific concentration of radioligand used, providing a true measure of the inhibitor's affinity (Kᵢ).[17]

Data Presentation and Context

The calculated Kᵢ value for 3-(4-Chlorophenoxy)pyrrolidine should be presented in a table alongside well-known standards to provide immediate context for its potency.

| Compound | DAT Binding Affinity (Kᵢ, nM) | Source |

| Cocaine | ~187 - 510 | [4][18] |

| GBR 12909 | ~1 - 12 | [18] |

| 3-(4-Chlorophenoxy)pyrrolidine | (Experimentally Determined) | This Study |

This table provides a clear, comparative view of the test compound's potency. A lower Kᵢ value indicates higher binding affinity.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the dopamine transporter binding affinity of a novel compound, 3-(4-Chlorophenoxy)pyrrolidine. By following the proposed synthesis and the detailed, self-validating radioligand binding protocol, researchers can confidently generate high-quality, interpretable data.

The determination of the Kᵢ value is the foundational first step. Further characterization would involve:

-

Selectivity Profiling: Running similar binding assays for the serotonin (SERT) and norepinephrine (NET) transporters to determine selectivity.

-

Functional Assays: Performing in vitro dopamine uptake inhibition assays to confirm that binding translates to functional blockade of the transporter.

-

In Vivo Studies: Investigating the compound's effects on locomotor activity and its potential for reinforcement in animal models to understand its psychopharmacological profile.

By systematically applying these methodologies, the scientific community can effectively explore the potential of the 3-aryloxypyrrolidine scaffold and other novel chemical classes in the ongoing search for safer and more effective medications targeting the dopamine transporter.

References

-

Stepanov, V., & Schou, M. (2009). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Neurochemistry International, 54(3-4), 225-230. [Link]

-

Katz, J. L., et al. (2004). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Journal of Medicinal Chemistry, 47(21), 5064-5072. [Link]

-

Sánchez-Soto, M., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(6), e2214782120. [Link]

-

Matthews, M. A., et al. (2013). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. Neuropharmacology, 72, 198-205. [Link]

-

Cheng, M. H., et al. (2025). Is Cocaine Protonated When it Binds to the Dopamine Transporter? JACS Au. [Link]

-

Beuming, T., et al. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap. Nature Neuroscience, 11(7), 780-789. [Link]

-

Canadian Society of Pharmacology and Therapeutics. Cheng-Prusoff Equation. [Link]

- Google Patents. (2007). Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity.

-

Reith, M. E., & Coffey, L. L. (1994). [3H]WIN 35428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition. Journal of Neuroscience Methods, 51(1), 1-10. [Link]

-

Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. [Link]

-

Lebœuf, Y., et al. (2020). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. ChemRxiv. [Link]

-

Sawa, A., et al. (2022). A high-affinity cocaine binding site associated with the brain acid soluble protein 1. Proceedings of the National Academy of Sciences, 119(16), e2119339119. [Link]

-

Rajan, V. D., & Jose, M. (2004). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacology and Toxicology Methods, 50(3), 205-213. [Link]

-

Letchworth, S. R., et al. (2001). Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys. The Journal of Neuroscience, 21(8), 2799-2807. [Link]

-

ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

-

Berger, P., et al. (1992). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Molecular Pharmacology, 41(4), 654-659. [Link]

-

Cheng, M. H., & Bahar, I. (2019). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Neurology, 10, 596. [Link]

-

Stepanov, V. (2023). Dopamine transporter interaction with blockers and transportable substrates: insights from kinetics study. Proceedings of the Estonian Academy of Sciences, 72(4), 418-425. [Link]

- Google Patents. (2016). Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.

Sources

- 1. The binding sites for cocaine and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. Frontiers | Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding [frontiersin.org]

- 4. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kirj.ee [kirj.ee]

- 6. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

- 7. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. [3H]WIN 35,428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 16. punnettsquare.org [punnettsquare.org]

- 17. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

metabolic stability of 3-(4-Chlorophenoxy)pyrrolidine

An In-Depth Technical Guide to the Metabolic Stability of 3-(4-Chlorophenoxy)pyrrolidine

Authored by a Senior Application Scientist

Foreword: The Imperative of Metabolic Stability in Modern Drug Discovery

In the trajectory of a new chemical entity (NCE) from a promising hit to a viable drug candidate, metabolic stability is a critical determinant of success or failure.[1] It governs the compound's residence time in the body, directly influencing its pharmacokinetic profile, including half-life, bioavailability, and potential for drug-drug interactions.[1][2] A compound with poor metabolic stability may be cleared too rapidly to achieve therapeutic concentrations, necessitating frequent and inconvenient dosing regimens.[1] Conversely, excessively high stability can lead to accumulation and toxicity.[2][3] Therefore, a comprehensive understanding and early assessment of metabolic fate are not merely procedural steps but foundational pillars of rational drug design.[3][4]

This guide provides an in-depth examination of the , a scaffold of interest in medicinal chemistry. We will dissect its predicted metabolic pathways, detail rigorous experimental protocols for its assessment, and explore the analytical methodologies required for precise quantification. This document is intended for drug development professionals, offering both the theoretical underpinnings and the practical, field-proven insights necessary to navigate the complexities of metabolic evaluation.

Predicted Metabolic Pathways of 3-(4-Chlorophenoxy)pyrrolidine

The metabolic fate of 3-(4-Chlorophenoxy)pyrrolidine is primarily dictated by the enzymatic machinery of the liver, particularly the Cytochrome P450 (CYP) superfamily of enzymes.[5][6] Based on its structure and data from close analogs, we can predict several key biotransformation routes.[7]

The two primary sites susceptible to metabolic attack are the pyrrolidine ring and the chlorophenoxy moiety.

-

Pyrrolidine Ring Oxidation: The pyrrolidine ring is a known substrate for oxidative metabolism. Studies on the closely related analog, 3-(p-chlorophenyl)pyrrolidine, have demonstrated that the ring undergoes α-oxidation transformations.[7] This process can lead to the formation of lactam metabolites, such as 4-(4-Chlorophenoxy)pyrrolidin-2-one and 3-(4-Chlorophenoxy)pyrrolidin-2-one.[7] The attack is often favored at the less sterically hindered positions of the pyrrolidine ring.[7] This pathway is a critical liability, converting the parent amine into more polar metabolites for excretion.

-

Aromatic Hydroxylation: The 4-chlorophenoxy ring, while partially deactivated by the electron-withdrawing chlorine atom, remains a potential site for CYP-mediated hydroxylation. This would introduce a hydroxyl group onto the aromatic ring, creating a phenolic metabolite that can be readily conjugated in Phase II metabolism.

-

N-Dealkylation (less likely): As a secondary amine within a cyclic structure, N-dealkylation is not a possible metabolic pathway for this molecule.

The primary enzymes responsible for these transformations are likely members of the CYP1, CYP2, and CYP3 families.[8] Specifically, enzymes like CYP3A4, known for their broad substrate specificity, are strong candidates for mediating the oxidation of both the pyrrolidine and aromatic rings.[5][9]

Caption: Predicted metabolic pathways for 3-(4-Chlorophenoxy)pyrrolidine.

In Vitro Assessment: A Framework for Interrogation

To experimentally determine metabolic stability, in vitro systems that recapitulate hepatic metabolism are employed.[4] The choice between subcellular fractions (like microsomes) and intact cells (like hepatocytes) depends on the specific questions being asked.[10][11]

Selecting the Appropriate In Vitro System

-

Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from hepatocytes and are rich in Phase I enzymes, particularly CYPs.[10][12] Microsomal stability assays are cost-effective, high-throughput, and excellent for initial screening of CYP-mediated oxidative metabolism.[10] This makes them an ideal starting point for evaluating 3-(4-Chlorophenoxy)pyrrolidine, as oxidation is the predicted primary metabolic route. However, they lack Phase II enzymes and cellular transporters, providing an incomplete metabolic picture.[10]

-

Hepatocytes: As intact liver cells, hepatocytes contain the full complement of metabolic enzymes (Phase I and Phase II) and cofactors in their natural cellular environment.[13][14] Hepatocyte stability assays offer a more comprehensive and physiologically relevant model of in vivo drug behavior.[10][14] They are the preferred system for obtaining a more accurate prediction of in vivo hepatic clearance, especially if conjugation is suspected to be a significant pathway.[11]